4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol
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Overview
Description
4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol is a complex organic compound that features a thiazole ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the phenol group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol involves its interaction with specific molecular targets. The thiazole ring and phenol group can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol: shares structural similarities with other thiazole and phenol derivatives.
Thiazole derivatives: Compounds like thiamine (vitamin B1) and other thiazole-based drugs.
Phenol derivatives: Compounds such as butylated hydroxytoluene (BHT) and other phenolic antioxidants.
Uniqueness
The unique combination of the thiazole ring and phenol group in this compound provides distinct chemical properties and biological activities that are not commonly found in other compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
717915-86-1 |
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Molecular Formula |
C19H28N2OS |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-[2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C19H28N2OS/c1-11(20)17-21-15(10-23-17)12-8-13(18(2,3)4)16(22)14(9-12)19(5,6)7/h8-11,22H,20H2,1-7H3/t11-/m0/s1 |
InChI Key |
FBBHSSXFCYJCBE-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N |
Origin of Product |
United States |
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